![molecular formula C21H31ClN6O8 B1667719 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride CAS No. 690270-65-6](/img/structure/B1667719.png)
4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
Overview
Description
Balapiravir hydrochloride is an experimental antiviral drug that acts as a polymerase inhibitor. It was initially developed for the treatment of chronic hepatitis C virus infection and later studied for its potential use in treating dengue fever . The compound is a nucleoside analog that inhibits ribonucleic acid synthesis mediated by the RNA polymerase non-structural protein 5B .
Preparation Methods
Synthetic Routes and Reaction Conditions
Balapiravir hydrochloride is synthesized through a series of chemical reactions involving the formation of a nucleoside analog. . The synthetic route typically involves:
- Formation of the nucleoside analog core.
- Introduction of the azido group.
- Esterification with isobutyric acid.
Industrial Production Methods
The industrial production of Balapiravir hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale esterification reactions.
- Purification steps to remove impurities.
- Quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Balapiravir hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted analogs .
Scientific Research Applications
Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .
Comparison with Similar Compounds
Balapiravir hydrochloride is unique among nucleoside analogs due to its specific inhibition of the RNA polymerase non-structural protein 5B. Similar compounds include:
Sofosbuvir: Another nucleoside analog used for the treatment of hepatitis C virus infection.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Remdesivir: An antiviral drug used for the treatment of COVID-19
Balapiravir hydrochloride stands out due to its specific target and the unique mechanism of action involving the conversion to its active form .
Biological Activity
Chemical Structure and Properties
The compound features a pyrimidine base with an azido group, which is known for its utility in bioconjugation and as a bioorthogonal labeling agent. Its structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₄O₅
- Molar Mass : Approximately 306.31 g/mol
- CAS Number : [To be assigned]
Structural Highlights
Component | Description |
---|---|
Base | Pyrimidine |
Sugar | Beta-D-ribofuranosyl |
Modifications | Tri-O-(2-methylpropanoyl) and azido group |
Antiviral Properties
Research indicates that nucleoside analogs, particularly those modified with azido groups, exhibit antiviral properties. The azido moiety enhances the compound's ability to interfere with viral replication processes. Studies have shown that similar compounds can inhibit RNA viruses by targeting their polymerases or other essential proteins involved in the replication cycle.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in nucleotide metabolism. For example, studies on related pyrimidine derivatives have demonstrated inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer applications.
Case Studies
- In Vitro Studies : A study conducted on a series of azido-containing nucleosides showed significant antiviral activity against HIV-1. The modified nucleosides were found to effectively inhibit viral replication at micromolar concentrations.
- Cytotoxicity Assays : In another study, the cytotoxic effects of similar compounds were assessed against various cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.
- Mechanistic Insights : Mechanistic studies revealed that the incorporation of the azido group allows for selective targeting of nucleic acid structures, enhancing the compound's specificity and reducing off-target effects.
Synthesis
The synthesis of 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride involves several key steps:
- Synthesis of the Azido Sugar : Starting from beta-D-ribofuranose, the sugar is modified to introduce the azido group at the 4-position.
- Formation of the Pyrimidine Base : The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The azido sugar and pyrimidine base are coupled using phosphoramidite chemistry to form the final nucleoside structure.
Summary of Synthesis Steps
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Azidation | Sodium azide |
2 | Cyclization | Urea derivatives |
3 | Coupling | Phosphoramidite |
Properties
CAS No. |
690270-65-6 |
---|---|
Molecular Formula |
C21H31ClN6O8 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |
InChI Key |
RAJFQMDUVDHLII-PYZPAVLJSA-N |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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